Griseofulvic acid Griseofulvic acid Griseofulvic acid is a metabolite of the antifungal griseofulvin. It induces protein aggregation and tubulin polymerization in cell-free assays.
Griseofulvic Acid is a newly metabolite of Griseofulvin.
Brand Name: Vulcanchem
CAS No.: 469-54-5
VCID: VC0194197
InChI: InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1
SMILES: CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl
Molecular Formula: C16H15ClO6
Molecular Weight: 338.74 g/mol

Griseofulvic acid

CAS No.: 469-54-5

Cat. No.: VC0194197

Molecular Formula: C16H15ClO6

Molecular Weight: 338.74 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Griseofulvic acid - 469-54-5

Specification

CAS No. 469-54-5
Molecular Formula C16H15ClO6
Molecular Weight 338.74 g/mol
IUPAC Name (2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione
Standard InChI InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1
Standard InChI Key YIQRSAKVWZVLDN-QZTNRIJFSA-N
Isomeric SMILES C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl
SMILES CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl
Canonical SMILES CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl
Appearance White Solid
Melting Point 260-262°C

Introduction

Chemical Structure and Properties

Molecular Structure

Griseofulvic acid possesses a complex molecular structure characterized by multiple rings and functional groups. The compound has a relative molecular mass of 352.77 g/mol and features structural elements that contribute to its biological activity. The structural complexity of griseofulvic acid is reflective of its polyketide classification, which is characterized by complex structures formed from acetyl and malonyl coenzyme A precursors.

The structural confirmation of griseofulvic acid typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which are essential for verifying its structure and purity. These analytical methods provide valuable insights into the compound's molecular arrangement and functional group distribution.

Synthesis and Production

Biosynthetic Pathway

The natural production of griseofulvic acid stems from the biosynthetic pathway of griseofulvin, which involves specific enzymes produced by Penicillium griseofulvum. This biosynthetic process follows the typical polyketide synthesis pathway, wherein acetyl and malonyl coenzyme A units serve as building blocks for the complex molecular structure.

Laboratory Synthesis

Griseofulvic acid can be synthesized through various methods, primarily involving the hydrolysis of griseofulvin. The synthesis process typically requires purification steps such as silica gel chromatography to isolate the desired product with high purity. The precise synthetic routes to obtain griseofulvic acid have been developed to optimize yield and purity for research and potential pharmaceutical applications.

Derivatives and Analogs

Structural Modifications

Research has yielded various griseofulvic acid derivatives through structural modifications at different positions of the molecule. These modifications can significantly alter the compound's biological activity and physicochemical properties. Table 1 presents a compilation of griseofulvic acid analogs prepared by de novo synthesis, highlighting the diversity of structural variations that have been explored.

Table 1: Position 5 and 7 Modifications of 6'-Desmethylgriseofulvic Acid Derivatives

Structure IdentifierR5 PositionR7 PositionReference
68aHH115
68bHMe115
68cHCl115
68dClH115

Source: Data compiled from reference

Table 2: Position 5 and 7 Modifications of Epi-Griseofulvic Acid Derivatives

Structure IdentifierR5 PositionR7 PositionReference
69aHH115
69bHCl99
69cHI115
69dHMe115
69eClH115

Source: Data compiled from reference

Structure-Activity Relationships

The structural modifications of griseofulvic acid have facilitated the investigation of structure-activity relationships (SAR), which are crucial for understanding how specific structural features contribute to the compound's biological activities. These SAR studies provide valuable insights for designing more effective derivatives with enhanced properties or targeted biological activities.

Recent Research Developments

Polymorphism and Solid-State Properties

Recent research on griseofulvin has revealed interesting solid-state properties that may have implications for understanding griseofulvic acid. Studies have identified new solid forms, including polymorphs and solvates, which exhibit different structural arrangements and physicochemical properties . For instance, a novel polymorphic form (GSF Form VI) was obtained by drying the GSF-acetonitrile solvate at room temperature, and characterized as a metastable form monotropically related to the stable GSF Form I .

These findings on solid-state properties may provide insights into potential polymorphism or solvate formation in griseofulvic acid, which could have significant implications for its pharmaceutical applications and formulation strategies.

Toxicological Considerations

Understanding the toxicological profile of griseofulvic acid is essential for assessing its safety and potential for therapeutic applications. While specific toxicity data for griseofulvic acid is limited in the available research, insights might be drawn from studies on griseofulvin, which has been associated with rare hepatitis in some cases .

Research has shown that griseofulvin and its metabolites, including 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG), can interact with cytokeratin intermediate filament proteins (K8 and K18), potentially contributing to liver injury and Mallory body formation in hepatocytes . Interestingly, the severity of hepatitis appears to differ between rodents and humans, possibly due to stronger binding of griseofulvin to K18 in rodents .

These toxicological findings for griseofulvin may provide a framework for investigating and understanding potential toxicity concerns associated with griseofulvic acid and its derivatives.

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